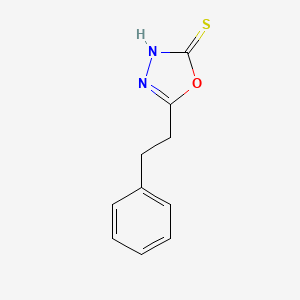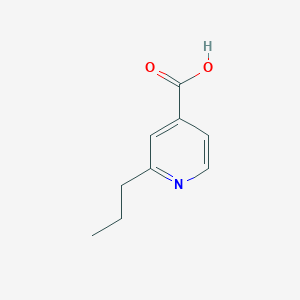
2-Propylisonicotinic acid
Vue d'ensemble
Description
2-Propylisonicotinic acid is not directly discussed in the provided papers. However, the papers do provide insights into related chemical analysis methods that could be applicable to the study of similar compounds. For instance, the first paper discusses the analysis of carbonyl compounds using 2,4-dinitrophenylhydrazine derivatives, which could potentially be relevant if 2-propylisonicotinic acid or its derivatives were to undergo similar reactions or analyses . The second paper describes a method for determining 2-(3-benzoylphenyl)propionic acid in biological fluids, which, while not the same compound, suggests techniques such as quantitative ether extraction and TLC separation that might be adapted for the analysis of 2-propylisonicotinic acid in various matrices .
Synthesis Analysis
Neither of the provided papers specifically addresses the synthesis of 2-propylisonicotinic acid. However, the methods described for the analysis of other compounds could inform the purification steps that might follow the synthesis of 2-propylisonicotinic acid. For example, after synthesizing 2-propylisonicotinic acid, one might need to purify the compound using chromatographic techniques similar to those described for the separation of 2-(3-benzoylphenyl)propionic acid .
Molecular Structure Analysis
The molecular structure of 2-propylisonicotinic acid is not analyzed in the provided papers. However, the first paper's discussion of the isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives under UV irradiation and the addition of acid could be relevant to the study of the molecular structure of 2-propylisonicotinic acid if it were to form similar derivatives . Understanding the behavior of these derivatives under different conditions could provide insights into the structural properties of 2-propylisonicotinic acid.
Chemical Reactions Analysis
The provided papers do not directly analyze the chemical reactions of 2-propylisonicotinic acid. However, the first paper's exploration of the isomerization of aldehyde derivatives and their spectral patterns could be extrapolated to understand how 2-propylisonicotinic acid might behave under similar conditions, such as UV irradiation or in the presence of phosphoric acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-propylisonicotinic acid are not covered in the provided papers. Nonetheless, the techniques described for the determination of 2-(3-benzoylphenyl)propionic acid, such as ether extraction and TLC separation, could be useful for investigating the physical properties, such as solubility and partitioning, of 2-propylisonicotinic acid . Additionally, the spectral analysis mentioned in the first paper could be applied to determine the UV-visible absorption properties of 2-propylisonicotinic acid or its derivatives .
Applications De Recherche Scientifique
Microbial Propionic Acid Production
Propionic acid, chemically similar to 2-propylisonicotinic acid, has found diverse applications in several industries. Produced through microbial fermentation, it's extensively used in the food industry and has recently seen applications in cosmetics, plastics, and pharmaceuticals. Understanding the metabolic pathways for propionate production, including fermentative, biosynthetic, and amino acid catabolic pathways, is crucial. This research underscores the future potential of biological propionate production in various markets, necessitating a deeper understanding of the metabolic capabilities of native producers (Gonzalez-Garcia et al., 2017).
Synthesis Challenges
Efforts to synthesize 2-propylisonicotinic acid from 2-propyloxazole have been explored, highlighting the challenges and complexity of such chemical transformations. Although attempts to convert 2-propyloxazole to 2-propylisonicotinic acid were not successful, this research provides valuable insights into the synthetic pathways and potential applications in chemistry (Sycheva et al., 1972).
Recovery and Extraction Studies
Studies on the extraction of propionic acid, related to 2-propylisonicotinic acid, from aqueous waste streams and fermentation broth have been significant. Research on reactive extraction using various extractant-diluent systems offers insights into optimizing recovery processes, which could be relevant for similar compounds like 2-propylisonicotinic acid. These findings are pivotal for designing effective extraction processes in the chemical and pharmaceutical industries (Keshav et al., 2009).
Bioorganic and Medicinal Chemistry
Valproic acid, a derivative of 2-propylisonicotinic acid, has been studied for its role in treating bipolar disorder and epilepsy. Research focusing on its mechanism, including histone deacetylase inhibition and induction of protein chaperone expression, offers a window into the biomedical applications of similar compounds. These insights are crucial for understanding the therapeutic potential of 2-propylisonicotinic acid and its derivatives in various medical contexts (Shi et al., 2007).
Advanced Materials and Photoluminescence
The use of 2-aminoisonicotinic acid in the development of a unique metal–organic framework, with properties such as second-harmonic-generation response and potential ferroelectric behaviors, exemplifies the innovative applications of isonicotinic acid derivatives in materials science. This research underscores the versatility of these compounds in creating new materials with unique electrical and optical properties (Zhou et al., 2015).
Orientations Futures
While specific future directions for 2-Propylisonicotinic acid are not mentioned in the available literature, there are several areas of research that could be relevant. For example, the development of new strategies to better exploit the pharmacological potential of nicotinic acid, a related compound, is a promising area of research . Additionally, the exploration of the therapeutic potential of 2-Propylisonicotinic acid and its derivatives in various medical contexts could be a valuable direction for future research .
Propriétés
IUPAC Name |
2-propylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-3-8-6-7(9(11)12)4-5-10-8/h4-6H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLPLVSFHJFQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542335 | |
| Record name | 2-Propylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylisonicotinic acid | |
CAS RN |
57663-82-8 | |
| Record name | 2-Propylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






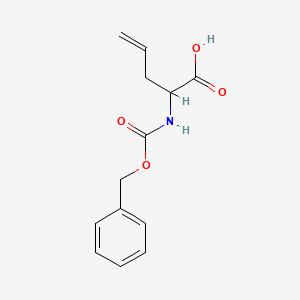
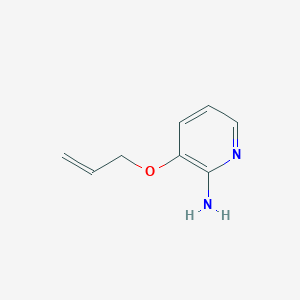
![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)
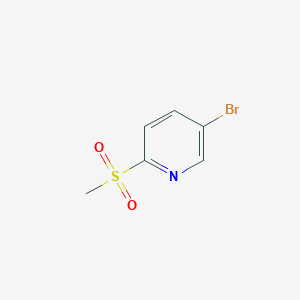
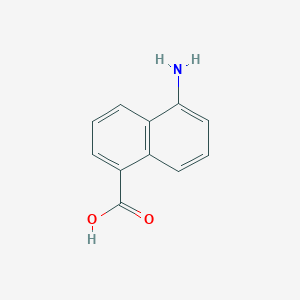
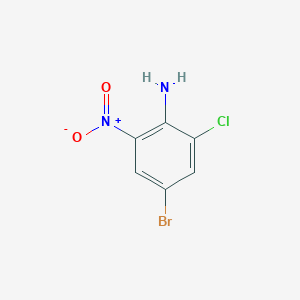
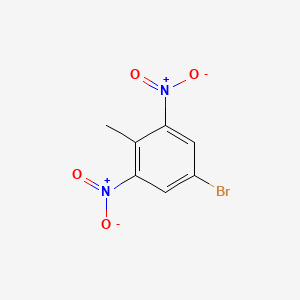
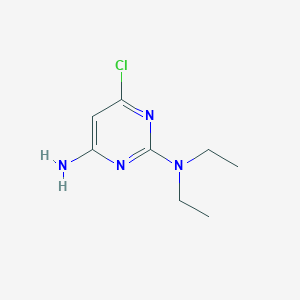
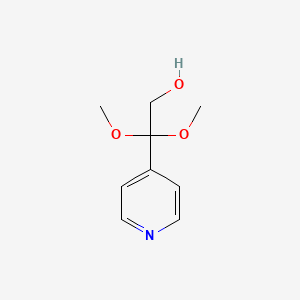
![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)
